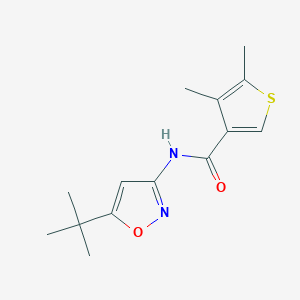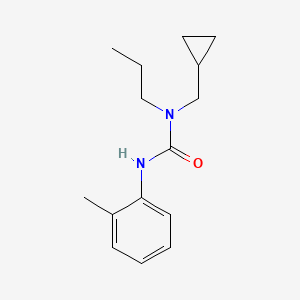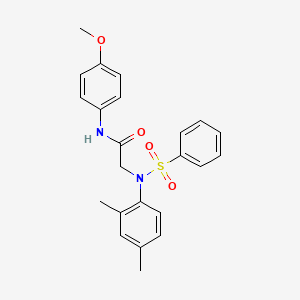![molecular formula C18H21FN2O2 B4994088 2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B4994088.png)
2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol, also known as F13714, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of phenols and is known for its unique chemical structure.
Mecanismo De Acción
The exact mechanism of action of 2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol is not fully understood. However, it is believed to act as a partial agonist at the dopamine D2 receptor, which is involved in the regulation of mood, motivation, and reward. This compound has also been found to have an antagonistic effect on the serotonin 5-HT2A receptor, which is involved in the regulation of mood, anxiety, and cognition.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to increase dopamine release in the prefrontal cortex and striatum, which are regions of the brain involved in the regulation of mood and motivation. This compound has also been found to improve cognitive function in animal models of schizophrenia. Additionally, this compound has been found to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol is its unique chemical structure, which makes it a promising candidate for the development of novel therapeutics. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Direcciones Futuras
There are several future directions for the study of 2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol. One area of research is the development of more water-soluble derivatives of this compound, which could improve its bioavailability and efficacy. Another area of research is the investigation of this compound's potential use in the treatment of other psychiatric disorders, such as bipolar disorder and addiction. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Métodos De Síntesis
The synthesis of 2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol involves the condensation of 2-methoxy-4-(2-fluorophenyl)-1-piperazine carboxaldehyde with 6-hydroxyphenol in the presence of a base. The reaction is carried out in a solvent such as ethanol, and the product is purified using column chromatography. The yield of the reaction is reported to be around 60%.
Aplicaciones Científicas De Investigación
2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol has been extensively studied for its potential therapeutic applications. It has been found to have an affinity for various receptors in the brain, including the dopamine D2, serotonin 5-HT2A, and adrenergic α1 receptors. This compound has been studied for its potential use in the treatment of various psychiatric disorders such as schizophrenia, depression, and anxiety.
Propiedades
IUPAC Name |
2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2/c1-23-17-8-4-5-14(18(17)22)13-20-9-11-21(12-10-20)16-7-3-2-6-15(16)19/h2-8,22H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKFUBJDCLSLQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CN2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-[(5-chloro-3-methyl-1H-indol-2-yl)carbonyl]-4-(cyclopropylmethyl)-4-piperidinecarboxylate](/img/structure/B4994014.png)


![1-[2-(2,4-dimethoxyphenyl)-1-methylethyl]-4-methylpiperazine](/img/structure/B4994035.png)


![3-({[5-(3-hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B4994046.png)
![(2-aminoethyl)[2-(2-phenoxyethoxy)ethyl]amine](/img/structure/B4994057.png)
![5-bromo-N-{[(2-isopropylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4994065.png)

![4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-ethylphenyl)benzamide](/img/structure/B4994080.png)

![5-[2-(benzyloxy)-5-bromobenzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4994110.png)
![4-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-5-amine](/img/structure/B4994115.png)